N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopentanecarboxamide
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Overview
Description
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopentanecarboxamide is a complex organic compound that features an imidazole ring, a pyridine ring, and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopentanecarboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .
Comparison with Similar Compounds
Similar Compounds
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclopentanecarboxamide: shares structural similarities with other imidazole and pyridine-containing compounds.
Metronidazole: An antimicrobial agent with a similar imidazole ring.
Omeprazole: A proton pump inhibitor with a substituted pyridine ring
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N4O |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H18N4O/c1-11-16-8-9-19(11)14-7-6-13(10-17-14)18-15(20)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,18,20) |
InChI Key |
IVQILROWECMVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3CCCC3 |
Origin of Product |
United States |
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